{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
{1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1249673-44-6) is a triazole-based compound characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methyl group linked to the triazole nitrogen. The 4-position of the triazole bears a hydroxymethyl (-CH2OH) group. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl group and moderate lipophilicity from the oxolane moiety.
Properties
IUPAC Name |
[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4,7,12H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLLKJPGKNCSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Starting materials: An azide functionalized with the oxolan-3-ylmethyl group and an alkyne bearing a hydroxymethyl substituent (or vice versa).
- Catalyst: Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Solvent: Common solvents include water, t-BuOH, or mixtures thereof.
- Conditions: Room temperature to mild heating (25–60°C), reaction times ranging from 1 to 24 hours depending on substrates.
This method yields the 1,4-regioisomer with the triazole ring formation occurring efficiently and with high yields.
Alternative Synthetic Routes
While CuAAC is predominant, other methods have been explored for triazole synthesis, including:
- Thermal cycloaddition of azides and alkynes without a catalyst, though less regioselective and requiring harsher conditions.
- Iodine-mediated oxidative cyclization from isothiocyanates and hydrazine derivatives, providing 1,2,4-triazoles but less relevant for 1,2,3-triazole systems.
- Substitution reactions on preformed triazole rings to introduce functional groups like hydroxymethyl.
Specific Preparation Method for {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Synthesis of Oxolan-3-ylmethyl Azide or Alkyne Precursor
- The oxolane ring (tetrahydrofuran) is functionalized at the 3-position with a methylene group.
- This intermediate is converted to either an azide or alkyne derivative:
- Azide formation: via nucleophilic substitution of a halomethyl-oxolane precursor with sodium azide.
- Alkyne formation: by propargylation of the oxolane ring if starting from a hydroxymethyl derivative.
CuAAC Reaction to Form the Triazole Core
- The oxolan-3-ylmethyl azide is reacted with a propargyl alcohol (alkyne bearing hydroxymethyl group) under CuAAC conditions.
- This reaction forms the 1,4-disubstituted triazole with the oxolane substituent at N-1 and the hydroxymethyl group at C-4.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is typically performed by:
- NMR spectroscopy (1H and 13C) to confirm ring formation and substitution pattern.
- Infrared spectroscopy (IR) to verify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
Comparative Data Table of Preparation Methods
| Step | Method/Condition | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxolan-3-ylmethyl azide synthesis | Nucleophilic substitution with NaN3 in DMF, 50°C, 12 h | 80–90 | High yield, mild conditions | Requires careful azide handling |
| Alkyne precursor synthesis | Propargylation using propargyl bromide, K2CO3 base, acetone | 75–85 | Straightforward, scalable | Possible side reactions |
| CuAAC cycloaddition | CuSO4 + sodium ascorbate, t-BuOH/H2O, RT, 6 h | 85–95 | High regioselectivity, mild | Copper removal needed |
| Purification | Silica gel chromatography or recrystallization | — | High purity | Time-consuming |
Research Findings and Optimization Strategies
- Catalyst loading: Studies show that 5 mol% CuSO4 with 10 mol% sodium ascorbate optimizes yield and minimizes side products.
- Solvent effects: Mixed aqueous-organic solvents improve solubility of polar reactants and facilitate reaction kinetics.
- Temperature: Room temperature reactions are preferred to preserve sensitive oxolane ring and hydroxymethyl group.
- Scale-up: Automated flow reactors have been reported to enhance reproducibility and scalability of CuAAC reactions for similar triazole derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The oxolan-3-ylmethyl group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
- Oxidation of the methanol group yields aldehydes or carboxylic acids.
- Reduction of the triazole ring forms dihydrotriazoles.
- Substitution reactions produce a variety of functionalized triazoles depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as a building block for the synthesis of more complex molecules. Its triazole ring is a stable and versatile scaffold that can be functionalized to create a wide range of derivatives for use in catalysis, materials science, and organic synthesis .
Biology: The compound is used in biological research as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and activity-based probes .
Medicine: In medicinal chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and antiviral agents .
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .
Mechanism of Action
The mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxolan-3-ylmethyl group and methanol moiety can further enhance binding affinity and specificity by interacting with hydrophobic or hydrophilic pockets within the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Aromatic vs. Aliphatic Substituents
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 28798-81-4): The benzyl group introduces aromatic π-system interactions, enhancing lipophilicity compared to the oxolane derivative. Demonstrated 52.0–89.3% corrosion inhibition efficiency in 1 M HCl via potentiodynamic polarization (PTM), suggesting utility in industrial applications .
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 133902-66-6): The electron-withdrawing chloro group may enhance electrophilic reactivity. Safety data (GHS) indicate precautions for handling, though specific toxicity data are unspecified .
Heteroaromatic Substituents
- Synthesized in 65% yield via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), comparable to the oxolane derivative’s synthetic accessibility .
Modifications on the Oxolane Ring
- {1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS: 1249104-16-2): Positional isomerism (2-yl vs. 3-yl substitution) alters steric and electronic effects. Molecular weight (183.21) and formula (C8H13N3O2) are identical to the 3-yl variant, but structural differences may impact solubility and target interactions .
- rac-{1-[(3R,4R)-4-(Aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride: Addition of an aminomethyl group and hydrochloride salt improves water solubility. This derivative’s dihydrochloride form is relevant for drug delivery optimization .
Comparative Data Table
Biological Activity
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, with CAS number 1249673-44-6, is a triazole compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 183.21 g/mol
- Structure : The compound contains a triazole ring and an oxolane moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol displays activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
Triazole compounds are also known for their antifungal properties. Preliminary studies have indicated that {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibits antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The observed effects include:
The mechanism by which {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its biological effects is believed to involve the inhibition of specific enzymes critical for microbial growth. Triazoles typically inhibit the enzyme lanosterol 14α-demethylase, which is essential in the biosynthesis of ergosterol in fungi and certain bacteria.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the efficacy of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol was evaluated against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to untreated controls. This suggests potential for therapeutic use in managing resistant infections.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol in combination with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, indicating that this compound could be used to augment existing treatments.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . Key steps include:
- Step 1 : Preparation of an azide precursor (e.g., oxolan-3-ylmethyl azide).
- Step 2 : Reaction with a propargyl alcohol derivative under Cu(I) catalysis.
- Optimization : Temperature (60–80°C), solvent (THF or DMF), and catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate) significantly affect yield (60–85%) .
- Validation : Purity is confirmed via HPLC or GC-MS, with structural verification by ¹H/¹³C NMR .
Q. How is the molecular structure of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol characterized?
- Techniques :
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., triazole C–N: 1.31–1.34 Å) and torsional angles .
- Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for triazole protons) and IR (C–O stretch at 1050–1100 cm⁻¹) .
- Data Table :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
Q. What are the common chemical reactions involving the triazole and hydroxyl groups in this compound?
- Reactions :
- Oxidation : The hydroxyl group can be oxidized to a carbonyl using Jones reagent (CrO₃/H₂SO₄) .
- Substitution : Mitsunobu reaction replaces the hydroxyl with amines or halides .
- Conditions : Reactions require anhydrous solvents (e.g., CH₂Cl₂) and controlled pH to avoid triazole ring decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Approach :
- Modifications : Introduce substituents at the triazole 1-position (e.g., aryl groups) or oxolan-3-ylmethyl chain (e.g., fluorination) to alter lipophilicity and binding affinity .
- Assays : Test cytotoxicity (e.g., IC₅₀ values against A549 lung cancer cells) and compare with analogs (e.g., 3-fluorophenyl derivatives showed IC₅₀ = 45.1 µM) .
- Data Analysis : Use QSAR models to correlate logP values with membrane permeability .
Q. What computational tools are effective for predicting interactions between this compound and biological targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- Key Findings : The triazole ring forms π–π interactions with aromatic residues, while the hydroxyl group hydrogen-bonds to catalytic sites .
Q. How can conflicting data on reaction yields or biological activity be resolved?
- Case Study : Discrepancies in CuAAC yields (60% vs. 85%) may stem from trace oxygen inhibiting Cu(I). Solutions:
- Use degassed solvents and inert atmospheres .
- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) .
Q. What challenges arise in formulating this compound for in vivo studies, and how are they addressed?
- Issues : Low aqueous solubility (logP ~0.5) and metabolic instability .
- Solutions :
- Prodrug Design : Esterify the hydroxyl group to improve bioavailability .
- Nanocarriers : Encapsulate in PEGylated liposomes for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
